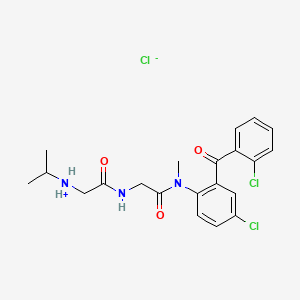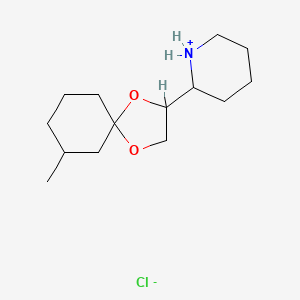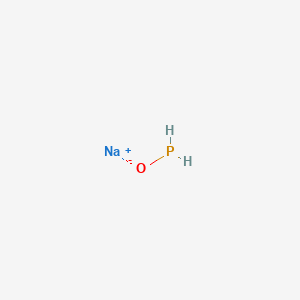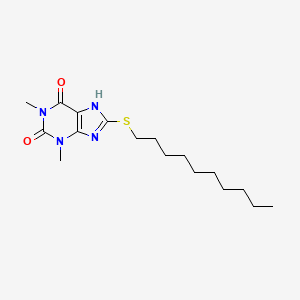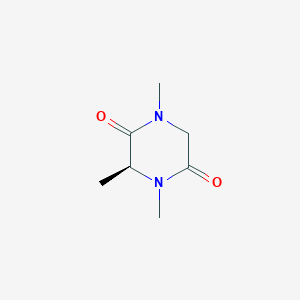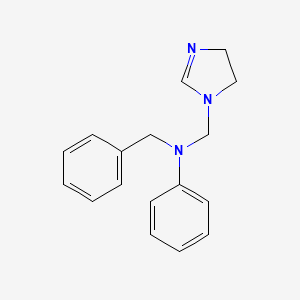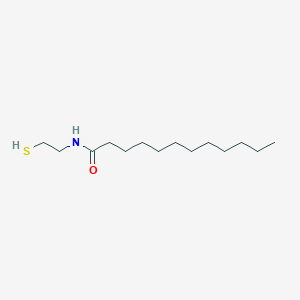
(1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile is a complex organic compound with a unique structure that makes it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile typically involves the reaction of 1-ethylbenz(cd)indol-2(1H)-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
(1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethylbenz(cd)indol-2(1H)-one
- Benz(cd)indol-2(1H)-one
- 1-Ethylbenzindole-2(1H)-one
Uniqueness
(1-Ethylbenz(cd)indol-2(1H)-ylidene)malononitrile is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57232-94-7 |
|---|---|
Formule moléculaire |
C16H11N3 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-(1-ethylbenzo[cd]indol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H11N3/c1-2-19-14-8-4-6-11-5-3-7-13(15(11)14)16(19)12(9-17)10-18/h3-8H,2H2,1H3 |
Clé InChI |
RSMGAXDNPYPPHB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC3=C2C(=CC=C3)C1=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

